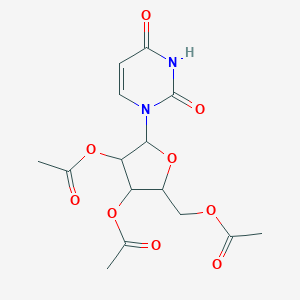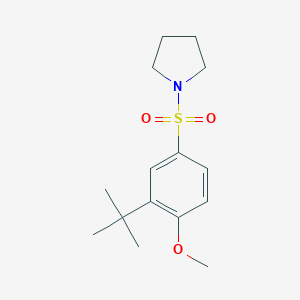
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s by Pfizer, Inc. as part of a research program to develop new analgesic and anti-inflammatory drugs.
Mechanism Of Action
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical And Physiological Effects
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is its high potency and selectivity for the CB1 receptor, which makes it a useful research tool for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of pain and inflammation, particularly in the context of chronic conditions such as arthritis and neuropathic pain. Another area of interest is its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide that may have improved therapeutic properties.
Synthesis Methods
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cyclopentylmagnesium bromide, followed by the addition of 1,1-dimethyl-3-oxo-butylamine. The final product is then purified using chromatography techniques.
Scientific Research Applications
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor.
properties
Product Name |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-13(19-3)14(9-12(10)18-2)20(16,17)15-11-6-4-5-7-11/h8-9,11,15H,4-7H2,1-3H3 |
InChI Key |
QATGSUZEHOKBAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
solubility |
26.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)









